N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a synthetic compound derived from Carvedilol, which is a well-known beta-blocker used primarily in the treatment of hypertension and heart failure. This compound features a unique structure characterized by the presence of a benzyl group attached to the nitrogen atom, along with a tetrahydroisoquinoline framework. The molecular formula for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is and its molecular weight is approximately 316.41 g/mol .
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is classified as a beta-adrenergic antagonist and belongs to the broader category of cardiovascular drugs. It is synthesized as part of research into new therapeutic agents for cardiovascular diseases.
The synthesis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol typically follows several key steps:
The molecular structure of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol can be visualized as follows:
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol can participate in various chemical reactions:
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol functions primarily by blocking beta-adrenergic receptors (beta-1 and beta-2). This blockade results in decreased heart rate and blood pressure, making it effective for treating conditions such as hypertension and heart failure. Additionally, this compound exhibits antioxidant properties that contribute to its cardioprotective effects .
Physical property data such as melting point or boiling point may vary based on synthesis methods and purity levels but are crucial for practical applications in pharmaceuticals .
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol has several scientific uses:
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS Registry Number: 1329616-22-9) is a structurally modified derivative of the cardiovascular drug carvedilol. Its molecular formula is C₃₁H₃₆N₂O₄, corresponding to a molecular weight of 500.63 g/mol [1] [3] [5]. The compound features a saturated cyclohexane ring fused to the carbazole system, distinguishing it from the parent carvedilol molecule which contains an aromatic carbazole moiety. This hydrogenation (6,7,8,9-tetrahydro modification) significantly alters the compound's electronic properties and three-dimensional conformation [5].
The benzyl substitution occurs at the secondary amine nitrogen atom, forming a tertiary amine functionality. This modification is evident in the SMILES notation: COc1ccccc1OCCN(CC(O)COc2cccc3[nH]c4CCCCc4c23)Cc5ccccc5, which encodes the complete connectivity of atoms including the benzyl group (-CH₂C₆H₅) attached to the nitrogen [1]. The structural complexity results in multiple chiral centers, presenting possibilities for stereoisomerism. X-ray crystallography would likely reveal significant conformational differences compared to carvedilol due to both saturation and benzyl substitution, potentially affecting receptor interaction profiles.
Table 1: Key Identifiers of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
Chemical Property | Value/Identifier |
---|---|
Systematic Name | (RS)-1-(Benzyl{2-(2-methoxyphenoxy)ethyl}amino)-3-(6,7,8,9-tetrahydro-9H-carbazol-4-yloxy)propan-2-ol |
CAS Registry Number | 1329616-22-9 |
Molecular Formula | C₃₁H₃₆N₂O₄ |
Molecular Weight | 500.63 g/mol |
SMILES Notation | COc1ccccc1OCCN(CC(O)COc2cccc3[nH]c4CCCCc4c23)Cc5ccccc5 |
The development of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol emerged from systematic efforts to modify carvedilol's structure, patented in 1978 and approved clinically in 1995, to enhance its physicochemical or pharmacological properties [8]. While a specific synthesis patent for this exact derivative was not located within the provided resources, its presence as a characterized reference standard indicates its relevance in pharmaceutical analysis [5]. The compound is commercially available through specialty chemical suppliers (e.g., TRC-B299000-5MG from LGC Standards, EOS Med Chem via Pharmint) primarily as a high-purity neat solid for research purposes [1] [3].
The patent landscape surrounding carvedilol derivatives is complex. Patent CN104945309B broadly covers novel nitroso compounds as nitroxyl donors with potential cardiovascular applications, reflecting ongoing interest in carvedilol-like structures for therapeutic innovation [2]. EP1429734B1 details controlled-release solid dispersions of carvedilol, demonstrating the significant commercial and research investment in optimizing carvedilol-based therapies, which likely spurred the exploration of structural variants like the 6,7,8,9-tetrahydro and N-benzyl modified analogs [4]. The synthesis of this specific compound likely involves reductive hydrogenation of carvedilol's carbazole ring followed by N-alkylation with benzyl halide, or alternatively, a multi-step synthesis starting from a saturated carbazole precursor. Its primary documented role is as an impurity reference standard (e.g., Pharmaffiliates Catalogue No.: PA 03 16740) for quality control in carvedilol active pharmaceutical ingredient (API) manufacturing and formulation [5].
Table 2: Structural Comparison with Parent Carvedilol
Structural Feature | Carvedilol (C₂₄H₂₆N₂O₄) | N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (C₃₁H₃₆N₂O₄) |
---|---|---|
Carbazole System | Aromatic (Planar) | Partially Saturated (6,7,8,9-Tetrahydro, Non-planar) |
Amine Functionality | Secondary Amine | Tertiary Amine (N-Benzyl substituted) |
Molecular Weight | 406.47 g/mol | 500.63 g/mol |
Key Modifications | None | 1. Saturation of carbazole ring2. N-Benzylation |
As a carvedilol derivative, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol serves as a pivotal tool in structure-activity relationship (SAR) studies aimed at deciphering the pharmacological contributions of carvedilol's carbazole aromaticity and amine basicity. Carvedilol is a well-established non-selective β-adrenergic receptor antagonist (β₁, β₂) with additional α₁-adrenergic blocking activity, contributing to its efficacy in heart failure and hypertension [8]. The saturation of the carbazole ring in this derivative significantly reduces molecular planarity and alters electron distribution, potentially impacting π-π stacking interactions within the binding pockets of adrenergic receptors. Computational modeling suggests this could decrease binding affinity compared to carvedilol, though experimental confirmation is required [5].
The N-benzyl substitution transforms the secondary amine into a tertiary amine, markedly increasing steric bulk and lipophilicity (logP estimated > carvedilol's logP ~3.8). This modification has dual implications: 1) It may hinder hydrogen bonding interactions critical for receptor binding, potentially reducing antagonist potency; 2) Enhanced lipophilicity could potentially improve blood-brain barrier (BBB) penetration, a property relevant for exploring CNS applications of adrenergic modulators. While carvedilol itself crosses the BBB [8] [9], the benzyl group might further leverage carrier-mediated transport mechanisms [9].
Patent CN104945309B highlights the exploration of carvedilol-related structures as potential nitroxyl (HNO) donors, suggesting a possible mechanism beyond direct receptor blockade for cardiovascular effects [2]. Whether the N-Benzyl 6,7,8,9-Tetrahydro derivative can function similarly remains unexplored. Its primary current application lies not as a therapeutic agent, but as a well-defined chemical entity in analytical science. It is used as a chromatographic reference standard (Pharmaffiliates Catalogue No.: PA 03 16740, Sigma-Aldrich listed analogs) to monitor specificity and impurity profiles during carvedilol API production and pharmaceutical quality control, ensuring the safety and consistency of carvedilol medications [5] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0